molecular formula C12H11NO2 B1612471 6,8-Dimethylquinoline-3-carboxylic acid CAS No. 213013-16-2

6,8-Dimethylquinoline-3-carboxylic acid

Cat. No.: B1612471
CAS No.: 213013-16-2
M. Wt: 201.22 g/mol
InChI Key: BWNQJFIJKMZWGM-UHFFFAOYSA-N
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Description

6,8-Dimethylquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylquinoline-3-carboxylic acid typically involves the Friedlaender condensation reaction. This reaction uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,8-Dimethylquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

  • 6,7-Dimethylquinoline-3-carboxylic acid
  • 5,8-Dimethylquinoline-3-carboxylic acid
  • 5,7-Dimethylquinoline-3-carboxylic acid

Comparison: 6,8-Dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and industrial applications .

Properties

IUPAC Name

6,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNQJFIJKMZWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589127
Record name 6,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213013-16-2
Record name 6,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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